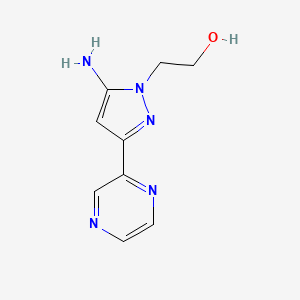

2-(5-氨基-3-吡嗪-2-基-吡唑-1-基)乙醇

描述

“2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis pathway for a similar compound, “2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile”, involves the reaction of 2-bromoacetophenone with pyrazin-2-ylhydrazine to form 2-(pyrazin-2-yl)-1-phenylethanone, which is then reacted with hydrazine hydrate to form 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. This intermediate is then reacted with acetonitrile in the presence of a base to form the final product.

Molecular Structure Analysis

The molecular formula of “2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is C9H8N6. The InChI Key is IAWDUHWZPOFPGX-UHFFFAOYSA-N.

Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups.

科学研究应用

合成和化学性质

合成多取代吡唑和异恶唑的一种显着方法涉及布朗斯特酸引发的 3-酰基-4,5-二氢呋喃与肼或羟胺的反应,生成 2-(吡唑-4-基)和 2-(异恶唑-4-基)乙醇。该方法已被进一步探索,以将 2-(吡唑基)乙醇中的醇部分转化为 2-(吡唑基)乙胺,显示出作为生物活性化合物和抗肿瘤生物碱克里斯平 A 的衍生物的潜力 (Chagarovskiy 等,2016)。

氧化研究

已经研究了 N-取代的 2-(吡唑-4-基)乙醇氧化为 2-(吡唑-4-基)-2-氧代乙酸及其在特定条件下的行为,表明获得吡唑-羧酸及其衍生物的通用方法 (Ivonin 等,2020)。

在药物合成中的应用

通过丙烯腈与肼反应合成 1-(5-氨基吡唑-4-基)烷-1-酮和 5-烷基吡唑-4-腈,提供了一种生产新型吡唑衍生物的方法,这些衍生物可能因其生物学特性而有用 (Mcfadden & Huppatz,1991)。

生物活性

由吡唑骨架合成的化合物已显示出以剂量依赖性方式抑制肺癌细胞的生长,突出了吡唑衍生物在癌症治疗中的潜在治疗应用 (Zheng 等,2011)。

催化合成和抗氧化特性

已经探索了查耳酮衍生物的催化合成,一些化合物显示出作为抗氧化剂的潜力。这突出了吡唑衍生物在开发新的抗氧化剂中的作用,这可能有利于管理与氧化应激相关的疾病 (Prabakaran 等,2021)。

未来方向

Due to the broad-spectrum utility of pyrazolines and their derivatives, scientists are continuously captivated by these compounds to study their chemistry . There is scope for other molecules such as Huisgen zwitterions, different metal catalysts, and nitrile imine to be used as starting reagents . This suggests that there are many potential future directions for the study and application of “2-(5-Amino-3-pyrazin-2-yl-pyrazol-1-yl)ethanol” and similar compounds.

作用机制

Target of Action

Similar compounds, such as pyrazoles, have been reported to interact with a variety of biological targets, including enzymes like acetylcholinesterase .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Biochemical Pathways

Related compounds have been associated with the modulation of oxidative stress pathways .

Result of Action

Related compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-9-5-7(13-14(9)3-4-15)8-6-11-1-2-12-8/h1-2,5-6,15H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCHATXAYSOCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)

![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)

![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)

![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)

![3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1473912.png)